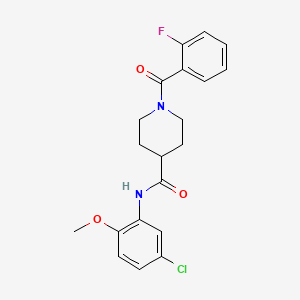

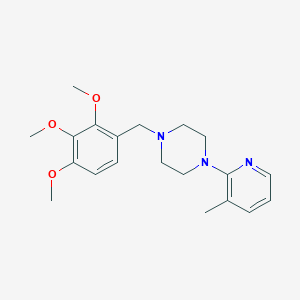

![molecular formula C16H15N3OS2 B4441074 2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4441074.png)

2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Overview

Description

This compound is part of a broader class of chemicals that include quinoline, quinazoline, and acridone alkaloids, known for their diverse biological activities and potential in pharmacology and agriculture. These compounds are derived from plant, microbial, and animal sources, showing a wide array of synthetic and biological potential (J. Michael, 2003).

Synthesis Analysis

The synthesis of related quinoline and thiazole compounds often involves complex reactions starting from various organic acids and employing conditions like heating with polyphosphoric acid. One notable method described involves the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, showcasing the versatility and complexity of the synthetic routes to these molecules (R. Nandha kumar et al., 2001).

Molecular Structure Analysis

Quinazolinones and their derivatives, including compounds similar to the one , are important for their wide synthetic and pharmacological potential. Research has focused on derivatives bearing alkenyl and alkynyl substituents, highlighting the structural and electronic effects on their chemical behavior and biological activity (A. Vaskevych et al., 2023).

Chemical Reactions and Properties

The chemical reactions of these compounds are varied, with cyclization reactions being a powerful strategy for constructing polyheterocyclic structures. The combination of synthetically powerful amidine or related groups with unsaturated moieties drives these reactions, allowing for the creation of a wide range of fused pyrimidine systems (A. Vaskevych et al., 2023).

Physical Properties Analysis

While specific physical properties of “2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” are not detailed in the accessible literature, compounds within this category typically exhibit characteristics such as melting points, solubility profiles, and crystalline structures that are crucial for their application and study in both synthetic and biological contexts.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinoline, quinazoline, and related compounds, are influenced by their molecular structures. The presence of heteroatoms and aromatic systems in these molecules contributes to their diverse biological activities, offering potential for medicinal and agricultural applications (J. Michael, 2003).

Mechanism of Action

Target of Action

Compounds with thiazole and quinoline moieties have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to interfere with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally known for their diverse biological activities, suggesting they have favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting they have significant molecular and cellular effects .

Action Environment

The biological activities of thiazole derivatives suggest they are likely influenced by various environmental factors .

properties

IUPAC Name |

2-(4-methylquinolin-2-yl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-10-7-15(18-13-6-4-3-5-12(10)13)21-9-14(20)19-16-17-11(2)8-22-16/h3-8H,9H2,1-2H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTORGKNSMCXCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

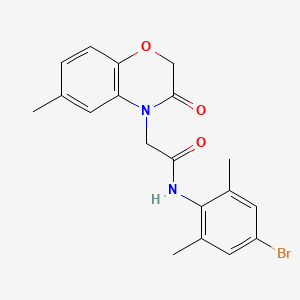

![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)

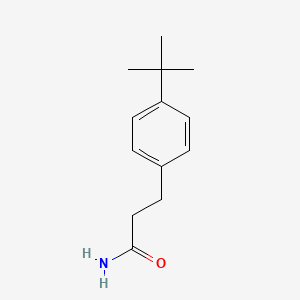

![N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441020.png)

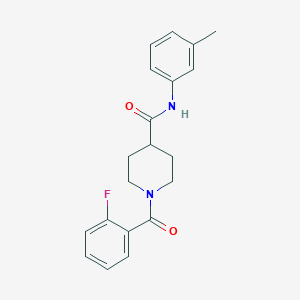

![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)

acetate](/img/structure/B4441048.png)

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)

![2-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4441064.png)

![N-ethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441084.png)

![1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B4441107.png)